molecular formula C10H14BNO2 B14082155 (6-Cyclopentylpyridin-3-yl)boronic acid

(6-Cyclopentylpyridin-3-yl)boronic acid

Cat. No.: B14082155
M. Wt: 191.04 g/mol
InChI Key: TWOQSCHZCVIRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyclopentylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a cyclopentyl substituent at the 6-position of the pyridine ring. Boronic acids are critical in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in catalysis, sensing, and drug design .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(6-cyclopentylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8,13-14H,1-4H2

InChI Key

TWOQSCHZCVIRRW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentylpyridin-3-yl)boronic acid typically involves the reaction of a cyclopentyl-substituted pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopentylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Cyclopentylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a building block in the synthesis of complex molecules. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acids

Compound Substituent Position pKa* Solubility Key Applications References
(6-Cyclopentylpyridin-3-yl)boronic acid 6-cyclopentyl ~8–9† Moderate lipid Drug intermediates
6-Hydroxynaphthalen-2-yl boronic acid Naphthol derivative ~7.5–8.5 Low aqueous Anticancer (IC50: 0.1969 µM)
Phenanthren-9-yl boronic acid Polyaromatic ~8.2 Low aqueous Anticancer (IC50: 0.2251 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl ether ~7.8 Moderate aqueous HDAC inhibition (IC50: 1 µM)
Phenylboronic acid Simple aryl ~8.8 Low aqueous Diagnostic agent

*Estimated pKa ranges derived from boronic acid families .
†Predicted based on cyclopentyl’s electron-donating effects, analogous to cyclopropyl derivatives .

Key Observations :

  • pKa : Pyridine-based boronic acids generally exhibit lower pKa (~8–9) compared to purely aromatic derivatives (e.g., phenylboronic acid, pKa ~8.8), favoring boronate formation at physiological pH .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl and phenanthren-9-yl boronic acids demonstrate potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC50 values <0.3 µM. Their activity correlates with predicted binding to serine proteases and transcription factors .
  • Limitations : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in culture media, highlighting the importance of solubility for reliable bioactivity assays .

Enzyme Inhibition:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that ether-linked substituents enhance target engagement .
  • Selectivity : Boronic acids with proteasome-inhibiting moieties (e.g., bortezomib analogs) show selective antagonism by EGCG, indicating structure-dependent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.